molecular formula C14H19FO3 B13612928 1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol

1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol

Cat. No.: B13612928
M. Wt: 254.30 g/mol
InChI Key: AIRGMSMCESATKL-UHFFFAOYSA-N
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Description

1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol is a fluorinated aryl ethanol derivative characterized by a phenyl ring substituted at the 3-position with a fluorine atom and at the 4-position with a (oxan-2-yl)methoxy group. The oxane (tetrahydropyran) moiety introduces steric bulk and lipophilicity, while the ethan-1-ol group provides a hydroxyl functionality for hydrogen bonding or derivatization. Its synthesis likely involves etherification of a fluorophenol precursor with a tetrahydropyran-derived halide, followed by reduction or hydroxylation steps .

Properties

Molecular Formula

C14H19FO3

Molecular Weight

254.30 g/mol

IUPAC Name

1-[3-fluoro-4-(oxan-2-ylmethoxy)phenyl]ethanol

InChI

InChI=1S/C14H19FO3/c1-10(16)11-5-6-14(13(15)8-11)18-9-12-4-2-3-7-17-12/h5-6,8,10,12,16H,2-4,7,9H2,1H3

InChI Key

AIRGMSMCESATKL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)OCC2CCCCO2)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol typically involves multi-step organic reactions. One common approach is to start with a fluoro-substituted benzene derivative, which undergoes a series of reactions including alkylation, etherification, and reduction. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent control of reaction parameters to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the ethan-1-ol moiety to a corresponding aldehyde or carboxylic acid.

    Reduction: Reduction of the fluoro-substituted phenyl ring to form a more saturated compound.

    Substitution: Nucleophilic substitution reactions involving the fluoro group or the methoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol moiety can yield 1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethanal or 1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethanoic acid.

Scientific Research Applications

1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol involves its interaction with specific molecular targets. The fluoro-substituted phenyl ring can engage in π-π interactions with aromatic residues in proteins, while the oxan-2-yl methoxy group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features Reference
1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol Not explicitly stated 3-F, 4-(oxan-2-yl methoxy) ~278 (estimated) Bulky ether, fluorinated aryl N/A
1-{3-Methoxy-4-[(3-methoxyphenyl)methoxy]phenyl}ethan-1-ol C₁₇H₂₀O₄ 3-OCH₃, 4-(3-OCH₃-C₆H₄-OCH₂) 288.35 Polar methoxy groups, aryl ether
(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol C₉H₉F₄NO 3-F, 4-CF₃, 2-NH₂ 223.17 Aminoethanol, strong electron-withdrawing groups
1-Phenylethan-1-ol C₈H₁₀O Unsubstituted phenyl 122.16 Simple aryl alcohol

Key Observations:

The oxane methoxy group provides steric shielding and moderate lipophilicity, contrasting with the polar methoxy groups in C₁₇H₂₀O₄ . In , the trifluoromethyl group amplifies electron withdrawal, while the amino group introduces nucleophilicity, making this compound more reactive than the target.

Steric and Solubility Considerations :

  • The oxane ring in the target compound likely reduces water solubility compared to simpler alcohols like 1-phenylethan-1-ol . However, it may improve lipid membrane permeability, a trait valuable in drug design.

Reactivity and Functionalization

  • Hydroxyl Group: The ethan-1-ol moiety allows for typical alcohol reactions (e.g., esterification, oxidation to ketones). This contrasts with , where the amino group enables Schiff base formation.
  • Aryl Ether Stability : The oxane methoxy group is less prone to hydrolysis than methoxy analogs (e.g., ) due to steric protection of the ether oxygen.

Biological Activity

1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol, a compound with the CAS number 1019525-34-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, supported by case studies and research findings.

The molecular formula of 1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol is C14_{14}H20_{20}FNO2_2, with a molecular weight of 253.31 g/mol. The compound features a fluorinated aromatic ring and an oxane-derived substituent, which may influence its biological interactions.

PropertyValue
Molecular FormulaC14_{14}H20_{20}FNO2_2
Molecular Weight253.31 g/mol
CAS Number1019525-34-8

Synthesis

The synthesis of 1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol can be achieved through various organic reactions involving fluorinated phenols and oxane derivatives. Specific synthetic routes may include nucleophilic substitutions or coupling reactions that yield the desired compound in good yields.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol exhibit significant anticancer activity. For instance, derivatives of quinoxaline, structurally related to this compound, have shown IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. One study reported an IC50 of 2.3 µg/mL for a related compound against MCF-7 cells, suggesting potential for further exploration in therapeutic applications .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated effectiveness against both bacterial and fungal strains. For example, certain derivatives have shown higher antibacterial activity compared to antifungal activity, indicating a possible spectrum of action that could be explored in the context of infections .

Enzyme Inhibition

Research into enzyme inhibition has revealed that compounds with similar functionalities can inhibit key metabolic enzymes like acetylcholinesterase (AChE), which is relevant in treating neurological disorders such as Alzheimer's disease. This suggests that 1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol might also possess similar enzyme inhibitory effects .

Case Studies

  • Anticancer Study : A study focusing on quinoxaline derivatives demonstrated that specific modifications led to enhanced cytotoxicity against cancer cell lines. The findings highlighted the importance of structural variations in enhancing biological activity, with some compounds achieving IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : In another investigation, a series of oxane-containing compounds were screened for antimicrobial properties. Results indicated that certain derivatives exhibited promising activity against Gram-positive bacteria, supporting further development as potential antimicrobial agents .

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